molecular formula C14H10ClF3 B1624800 4-(4-Trifluoromethylphenyl)benzylchloride CAS No. 454464-38-1

4-(4-Trifluoromethylphenyl)benzylchloride

Cat. No.: B1624800
CAS No.: 454464-38-1
M. Wt: 270.67 g/mol
InChI Key: CTNBTUSBSPHZAX-UHFFFAOYSA-N
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Description

4-(4-Trifluoromethylphenyl)benzylchloride is an organic compound with the molecular formula C14H10ClF3. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzyl chloride moiety.

Properties

IUPAC Name

1-(chloromethyl)-4-[4-(trifluoromethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16,17)18/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNBTUSBSPHZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466618
Record name 4-Chloromethyl-4'-trifluoromethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454464-38-1
Record name 4-Chloromethyl-4'-trifluoromethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethylphenyl)benzylchloride typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction proceeds via the formation of an intermediate chloromethyl compound, which is then converted to the desired product .

Industrial Production Methods

In industrial settings, the production of 4-(4-Trifluoromethylphenyl)benzylchloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethylphenyl)benzylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl amines, benzyl thiols, and benzyl ethers.

    Oxidation: Products include benzyl alcohols and benzaldehydes.

    Reduction: Products include toluene derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

4-(4-Trifluoromethylphenyl)benzylchloride serves as an essential intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of functional groups through various coupling reactions, such as Suzuki and Heck reactions. These reactions are pivotal in creating complex molecules that are crucial in pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving 4-(4-Trifluoromethylphenyl)benzylchloride

Reaction TypeDescriptionOutcome
Suzuki CouplingCoupling with aryl boronic acidsFormation of biaryl compounds
Heck ReactionCoupling with alkenesSynthesis of substituted alkenes
Nucleophilic SubstitutionReaction with nucleophilesProduction of various derivatives

Medicinal Chemistry

Anticancer Activity

Recent studies have explored the anticancer potential of compounds derived from 4-(4-Trifluoromethylphenyl)benzylchloride. Research indicates that derivatives exhibit cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) cells. The trifluoromethyl group is believed to enhance metabolic stability and bioactivity.

Case Study: Anticancer Effects on MCF-7 Cells

  • Objective : Evaluate the cytotoxic effects of synthesized derivatives.
  • Methodology : MTT assay to determine cell viability.
  • Key Findings : Several derivatives showed significant inhibition of cell proliferation, indicating potential as anticancer agents.

Material Science

Polymer Chemistry

In polymer science, 4-(4-Trifluoromethylphenyl)benzylchloride can be utilized to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance materials.

Table 2: Properties of Polymers Modified with 4-(4-Trifluoromethylphenyl)benzylchloride

PropertyStandard PolymerModified Polymer
Thermal Stability200 °C250 °C
Chemical ResistanceModerateHigh
Mechanical StrengthStandardEnhanced

Agricultural Applications

Herbicidal Activity

Research has indicated that compounds derived from 4-(4-Trifluoromethylphenyl)benzylchloride possess herbicidal properties. The trifluoromethyl group contributes to the herbicidal effectiveness by altering the compound's interaction with plant metabolism.

Case Study: Herbicidal Efficacy

  • Objective : Assess the herbicidal activity against common weeds.
  • Methodology : Field trials comparing treated vs. untreated plots.
  • Key Findings : Significant reduction in weed growth observed in treated areas, indicating potential for agricultural use.

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethylphenyl)benzylchloride involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes, receptors, and other proteins by forming stable interactions with their active sites .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzyl chloride
  • 4-(Trifluoromethyl)benzoyl chloride
  • 4-(Trifluoromethyl)phenol

Uniqueness

4-(4-Trifluoromethylphenyl)benzylchloride is unique due to the presence of both a trifluoromethyl group and a benzyl chloride moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in nucleophilic substitution reactions .

Biological Activity

4-(4-Trifluoromethylphenyl)benzylchloride, also known by its chemical identifier 454464-38-1, is a compound that has gained attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and biological activity. The presence of the benzyl chloride moiety allows for various nucleophilic substitution reactions, making it versatile in synthetic organic chemistry.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to benzylchloride derivatives. For instance, derivatives of similar structures have shown promising results against various cancer cell lines. In one study, compounds derived from benzyl chloride exhibited selective cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 2.13 to 4.10 µM, indicating significant growth inhibition compared to standard treatments .

Mutagenicity and Carcinogenicity

The mutagenic potential of compounds similar to 4-(4-Trifluoromethylphenyl)benzylchloride has been evaluated through various assays. A study reported that benzyl chloride was active in the Salmonella/microsome assay and other short-term tests for carcinogenicity, suggesting a potential risk associated with exposure to this compound . The results indicated that while certain derivatives showed biological activity, their implications for human health require careful consideration.

Antimicrobial Activity

Research into the antimicrobial properties of related compounds has revealed that certain derivatives can effectively target bacterial strains. For example, some fluorinated compounds have demonstrated activity against multidrug-resistant strains of bacteria, indicating that modifications in chemical structure can enhance antimicrobial efficacy .

The mechanisms by which 4-(4-Trifluoromethylphenyl)benzylchloride exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group may play a crucial role in modulating interactions with biological targets such as enzymes or receptors involved in cancer cell proliferation and bacterial resistance.

Case Studies and Research Findings

StudyObjectiveKey Findings
Study on Anticancer Activity Evaluate cytotoxic effects on MCF-7 cellsCompounds showed IC50 values between 2.13–4.10 µM, indicating potent anticancer activity .
Mutagenicity Testing Assess carcinogenic potentialBenzyl chloride was active in several mutagenicity assays, raising concerns about its safety .
Antimicrobial Evaluation Test efficacy against resistant bacteriaCertain derivatives displayed significant antibacterial activity against strains like MRSA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.